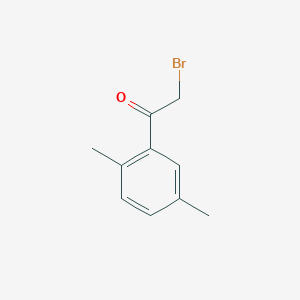
2-Bromo-1-(2,5-dimetilfenil)etanona
Descripción general
Descripción
2-Bromo-1-(2,5-dimethylphenyl)ethanone is an organic compound that has been studied for its applications in organic synthesis, as well as its biochemical and physiological effects. It was first synthesized in 1962 by the reaction of 2,5-dimethylphenylmagnesium bromide with ethanone. This compound has been widely used as a reagent and in the synthesis of pharmaceuticals due to its unique properties.
Aplicaciones Científicas De Investigación
Síntesis de derivados de tiazol
“2-Bromo-1-(2,5-dimetilfenil)etanona” puede convertirse en derivados de tiazol mediante reacciones con diferentes reactivos . Los derivados de tiazol han atraído un gran interés debido a sus actividades antibacterianas, antifúngicas, antiinflamatorias y antivirales . También son útiles como agentes antialérgicos, antihelmínticos y como hipnóticos sedantes .
Síntesis de 2-aminotiazol y 2-metiltiazol
Este compuesto puede usarse para preparar 2-aminotiazol y 2-metiltiazol . Estos compuestos tienen aplicaciones significativas en química medicinal debido a su amplia gama de actividades biológicas .
Síntesis de 2H-cromen-2-ona y benzo[b][1,4]tiazina
“this compound” puede usarse en la síntesis de 2H-cromen-2-ona y benzo[b][1,4]tiazina . Estos compuestos son conocidos por sus diversas propiedades farmacológicas .
Síntesis de estructuras acíclicas
Este compuesto puede reaccionar con 2-mercapto-4,6-dimetilnicotinonitrilo y 1H-benzo[d]imidazol-2-tiol para producir estructuras acíclicas . Estas estructuras se pueden ciclizar para producir otros compuestos .
Síntesis de hidrazinas
“this compound” puede usarse en la síntesis de hidrazinas . Las hidrazinas han encontrado aplicaciones en una gran cantidad de áreas. Muchas de ellas muestran notables actividades biológicas y varios compuestos similares han demostrado ser efectivos para el tratamiento de la hipertensión, la tuberculosis y la enfermedad de Parkinson .
Síntesis de otros compuestos bromados
Este compuesto puede usarse en la síntesis de otros compuestos bromados . Estos compuestos tienen una amplia gama de aplicaciones en síntesis química .
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-1-(2,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKPAIUSINHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504289 | |
| Record name | 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75840-13-0 | |
| Record name | 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




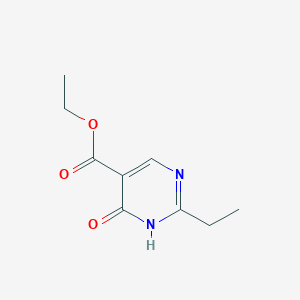
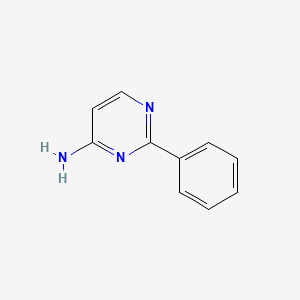
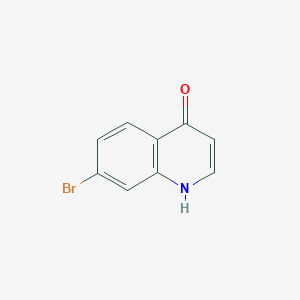
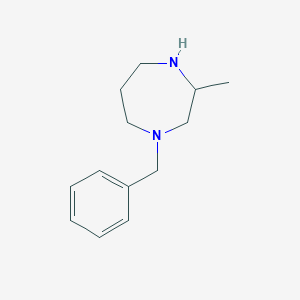
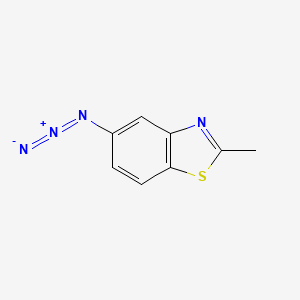
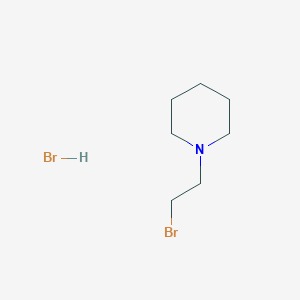
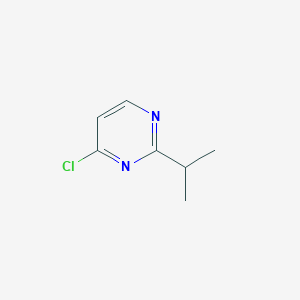
![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)


